[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol
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Overview
Description
[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a dimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Dimethylpyrazole Moiety: The dimethylpyrazole group is introduced via nucleophilic substitution reactions, where a suitable pyrazole derivative reacts with the pyrrolidine intermediate.
Final Functionalization: The hydroxyl group is introduced through reduction reactions, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrrolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Pyrrolidine: The parent compound of the pyrrolidine ring.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents.
Uniqueness
[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol is unique due to its combination of a chiral pyrrolidine ring and a dimethylpyrazole moiety. This combination provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(2R)-5-(1,3-dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-9(5-13(2)12-7)10-4-3-8(6-14)11-10/h5,8,10-11,14H,3-4,6H2,1-2H3/t8-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANRUSTELOLCX-HNHGDDPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CCC(N2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C2CC[C@@H](N2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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